![molecular formula C25H30N2O5S B4297655 N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide](/img/structure/B4297655.png)
N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide
Overview
Description
N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a type of ion channel that is activated by extracellular ATP and plays a crucial role in various physiological and pathological processes, including inflammation, pain, and immune response. A-438079 has been widely used in scientific research to investigate the role of P2X7 receptor in these processes.
Mechanism of Action
N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide acts as a competitive antagonist of the P2X7 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. The P2X7 receptor is known to be involved in the activation of inflammasomes, which are large protein complexes that play a key role in the innate immune response. N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has been shown to inhibit the activation of inflammasomes and the subsequent release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine release, the reduction of neuropathic pain, and the inhibition of cancer cell proliferation and metastasis. N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide is its high selectivity for the P2X7 receptor, which allows for specific targeting of this receptor in scientific research. However, one limitation of N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. Additionally, N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has been shown to have off-target effects on other ion channels, which can complicate data interpretation.
Future Directions
There are several future directions for the use of N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide in scientific research. One potential application is in the development of therapeutics for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide may also have potential as a treatment for chronic pain, as well as for neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide and its potential applications in these areas.
Scientific Research Applications
N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has been extensively used in scientific research to investigate the role of P2X7 receptor in various physiological and pathological processes. For example, N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has been shown to inhibit the release of pro-inflammatory cytokines from macrophages and microglia, suggesting a potential therapeutic application for inflammatory diseases. N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide has also been used to study the role of P2X7 receptor in pain perception, as well as its involvement in cancer progression and metastasis.
properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5S/c1-2-24(25-14-17-11-18(15-25)13-19(12-17)16-25)26-33(30,31)23-9-7-22(8-10-23)32-21-5-3-20(4-6-21)27(28)29/h3-10,17-19,24,26H,2,11-16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPROJFPTGNDMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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